4-Bromo-3',5'-difluorobiphenyl

Description

General Overview of Biphenyl (B1667301) Chemistry

Biphenyl compounds are a class of organic molecules characterized by two phenyl rings connected by a single carbon-carbon bond. ontosight.aiwikipedia.org This structural feature allows for rotation around the central bond, leading to various molecular conformations. ontosight.ai Biphenyls serve as foundational structures in organic chemistry and are precursors to a wide range of derivatives with diverse applications. rsc.org The fundamental biphenyl structure, with the chemical formula C12H10, is a colorless crystalline solid with a distinctively pleasant odor. wikipedia.orgbritannica.com While insoluble in water, it readily dissolves in common organic solvents. wikipedia.orgchemicalbook.com

The chemistry of biphenyls is similar to that of benzene (B151609), undergoing electrophilic substitution reactions. rsc.org However, the reactivity can be influenced by the presence of substituents on the phenyl rings. Biphenyls are notable as starting materials for the production of various organic compounds, including emulsifiers, optical brighteners, and crop protection products. wikipedia.org Historically, they were key in the synthesis of polychlorinated biphenyls (PCBs), which were used as dielectric fluids and heat transfer agents. wikipedia.orgbritannica.com

Significance of Halogenated Biphenyls in Contemporary Chemical Research

Halogenated biphenyls, which include compounds containing fluorine, chlorine, bromine, or iodine atoms attached to the biphenyl framework, are of significant interest in modern chemical research. researchgate.netnih.gov The introduction of halogens can dramatically alter the physical, chemical, and biological properties of the parent biphenyl molecule. nih.gov For instance, halogenation can influence the molecule's stability, lipophilicity, and electronic characteristics. acs.orgontosight.ai

These modified properties make halogenated biphenyls valuable in various fields. In medicinal chemistry, the incorporation of fluorine atoms, in particular, can enhance a drug's metabolic stability and binding affinity to target proteins. acs.org Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), while now heavily restricted due to their environmental persistence and toxicity, were once widely used as flame retardants and in electrical equipment due to their thermal stability and dielectric properties. ontosight.aibritannica.comresearchgate.net Current research often focuses on the synthesis and application of polyfluorinated biphenyls for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. rsc.orgntu.ac.uk The study of halogenated biphenyls also extends to understanding their environmental fate and developing methods for their degradation. iaea.org

Specific Research Context of 4-Bromo-3',5'-difluorobiphenyl within Fluorinated Biphenyl Chemistry

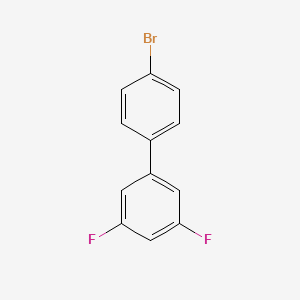

Within the extensive family of halogenated biphenyls, this compound holds a specific place as a difluorinated and brominated biphenyl derivative. Its structure, featuring a bromine atom on one phenyl ring and two fluorine atoms on the other, makes it a valuable intermediate in organic synthesis. The presence of these different halogens allows for selective chemical transformations. For instance, the bromo-substituent can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures. smolecule.com

The fluorine atoms at the 3' and 5' positions significantly influence the electronic properties of the adjacent phenyl ring, making the compound an interesting building block in medicinal chemistry and materials science. acs.orgnih.gov Fluorinated biphenyls are actively investigated for their potential applications in creating liquid crystals and other materials with unique optical and electronic properties. ntu.ac.uk The specific substitution pattern of this compound provides a scaffold for the synthesis of novel compounds with tailored characteristics for various research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYWOVXWSWXETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 ,5 Difluorobiphenyl and Analogues

Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Core

The construction of the biphenyl framework, the central structural motif of 4-Bromo-3',5'-difluorobiphenyl, relies heavily on robust and versatile carbon-carbon bond formation reactions. Among these, transition metal-catalyzed cross-coupling reactions have become the cornerstone for the synthesis of such compounds, providing a powerful tool for the precise assembly of the biaryl system.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium complexes, has revolutionized the synthesis of biaryl compounds. These reactions facilitate the coupling of two different organic fragments with high precision and functional group tolerance. The Suzuki-Miyaura coupling is one of the most prominent and widely utilized of these reactions for the synthesis of this compound and its analogues.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. This reaction is favored for its mild reaction conditions, commercial availability of a wide range of starting materials, and low toxicity of the boron-containing reagents. The synthesis of this compound via this method involves the strategic selection of bromoaryl precursors and fluorophenylboronic acid building blocks.

In the synthesis of this compound, a key strategy involves the use of a bromoaryl precursor that already contains the bromine atom at the desired position. A common starting material is a derivative of 4-bromoaniline. For instance, 4-Bromo-3,5-difluoroaniline can be utilized as a precursor. While the primary amino group may require protection or transformation depending on the specific reaction conditions, this building block provides the necessary bromine and fluorine substituents on one of the aromatic rings.

The Suzuki coupling of 4-bromoaniline with various aryl boronic acids has been shown to proceed efficiently. Studies have demonstrated that aryl boronic acids bearing both electron-donating and electron-withdrawing groups, as well as sterically hindered ortho-substituted groups, can be successfully coupled with 4-bromoaniline to produce the corresponding biphenyl derivatives in excellent yields.

| Aryl Halide Precursor | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 95 |

| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98 |

| 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 96 |

| 4-Bromoaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 97 |

This table presents data for the Suzuki coupling of 4-bromoaniline with various aryl boronic acids, demonstrating the feasibility of using bromoaniline derivatives as precursors for biphenyl synthesis.

The complementary approach to the synthesis of this compound involves the use of a fluorinated phenylboronic acid as the organoboron coupling partner. Specifically, 3,5-difluorophenylboronic acid is the ideal building block to introduce the 3',5'-difluorophenyl moiety. This commercially available reagent can be coupled with a suitable 4-bromophenyl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene, to form the target biphenyl.

The reactivity of fluorinated phenylboronic acids in Suzuki-Miyaura couplings can be influenced by the electronic effects of the fluorine substituents. The electron-withdrawing nature of fluorine atoms can affect the transmetalation step of the catalytic cycle. However, with appropriate optimization of catalysts, ligands, and reaction conditions, high yields of the desired fluorinated biphenyls can be achieved. For instance, the coupling of various aryl bromides with 3,5-difluorophenylboronic acid has been reported to proceed effectively.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 85 |

| 3-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | 82 |

This table showcases the utility of 3,5-difluorophenylboronic acid in Suzuki-Miyaura coupling reactions with brominated benzoic acids to form difluorinated biphenyl structures.

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and has been the subject of extensive mechanistic studies.

It is widely accepted that the role of the base is crucial for the activation of the organoboron species. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the aryl group to the palladium(II) complex formed after oxidative addition.

Recent investigations, including DFT calculations, have provided deeper insights into the transmetalation process. These studies have explored the precise role of the base and the structure of the key intermediates. For the coupling of bromobenzene with phenylboronic acid, the breaking of the C–B bond in the phenylboronic acid has been identified as the rate-determining step. The activation energy for this step can be influenced by the nature of the base and the solvent system.

To improve the efficiency, scope, and sustainability of the Suzuki-Miyaura coupling, significant research has been directed towards the development of advanced palladium catalytic systems. These systems often feature sophisticated ligands or are designed as stable precatalysts that can be easily handled and generate the active catalytic species in situ.

Palladacyclic precatalysts are a class of highly active and stable palladium complexes that have shown excellent performance in a variety of cross-coupling reactions. These catalysts are characterized by a palladium atom incorporated into a cyclic organic framework. They are often air- and moisture-stable, allowing for easier handling compared to traditional palladium sources. Palladacycles have been shown to be effective for the Suzuki-Miyaura coupling of a wide range of aryl bromides and chlorides, often at low catalyst loadings and under mild reaction conditions.

Pd-Lanthanide hybrid networks represent an innovative approach to catalyst design. These are coordination polymers that incorporate both palladium and lanthanide metals. The synergy between the two metals can lead to enhanced catalytic activity and stability. These materials can act as heterogeneous catalysts, which simplifies product purification and catalyst recycling. For example, porous heterobimetallic coordination polymers of palladium and lanthanides have been successfully employed as eco-friendly and reusable catalysts in Suzuki-Miyaura reactions under green reaction conditions.

| Catalyst Type | Description | Advantages |

| Palladacycles | Palladium atom integrated into a cyclic organic structure. | High activity, stability (air and moisture), low catalyst loadings, mild reaction conditions. |

| Pd-Lanthanide Hybrid Networks | Coordination polymers containing both palladium and lanthanide metals. | Enhanced activity and stability, heterogeneous nature, recyclability, eco-friendly. |

This table summarizes the features and benefits of advanced palladium catalytic systems used in Suzuki-Miyaura coupling reactions.

Negishi Coupling Reactions

The Negishi coupling is a powerful and versatile transition metal-catalyzed reaction that forms a carbon-carbon bond by coupling an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is widely utilized in the synthesis of complex molecules, including unsymmetrical biaryls. rsc.org The synthesis of this compound via Negishi coupling would typically involve the reaction of a zinc-based organometallic reagent with an aryl halide in the presence of a nickel or palladium catalyst. wikipedia.org

A plausible synthetic route involves the coupling of (3,5-difluorophenyl)zinc halide with 1,4-dibromobenzene. Alternatively, a (4-bromophenyl)zinc halide could be reacted with 1-bromo-3,5-difluorobenzene. nbinno.com The choice of catalyst, often a palladium(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and appropriate ligands is crucial for achieving high yields and functional group tolerance. wikipedia.orgrsc.org

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org

Table 1: Representative Conditions for Negishi Coupling in Biaryl Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-Bromo-3,5-difluorobenzene |

| Organozinc Reagent | (4-Bromophenyl)zinc chloride |

| Catalyst | Pd(PPh₃)₄ or Ni(acac)₂ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to Reflux |

Kumada Coupling Reactions

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide) and an organic halide to form C-C bonds. wikipedia.orgorganic-chemistry.org This method is particularly effective for the synthesis of unsymmetrical biaryls, utilizing nickel or palladium catalysts. organic-chemistry.org

For the synthesis of this compound, one potential pathway is the reaction of a Grignard reagent derived from 1-bromo-3,5-difluorobenzene with 1,4-dibromobenzene. The reaction is catalyzed by complexes such as [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane). A key advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org

Table 2: Representative Conditions for Kumada Coupling in Biaryl Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | 1,4-Dibromobenzene |

| Grignard Reagent | (3,5-Difluorophenyl)magnesium bromide |

| Catalyst | NiCl₂(dppp) or Pd(PPh₃)₄ |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether |

| Temperature | 0 °C to Room Temperature |

Stille Coupling Reactions

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. wikipedia.org

A potential synthesis of this compound using this method would involve the reaction between (3,5-difluorophenyl)trimethylstannane and 1,4-dibromobenzene, or tributyl(4-bromophenyl)stannane and 1-bromo-3,5-difluorobenzene. The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄. harvard.edu Additives such as copper(I) iodide (CuI) can sometimes accelerate the reaction. harvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Table 3: Representative Conditions for Stille Coupling in Biaryl Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | 1,4-Dibromobenzene |

| Organostannane | (3,5-Difluorophenyl)trimethylstannane |

| Catalyst | Pd(PPh₃)₄ |

| Additives | CuI (optional), LiCl |

| Solvent | Toluene, DMF, or THF |

| Temperature | 80-120 °C |

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), or a base. organic-chemistry.orgmdpi.com Organosilanes are advantageous due to their low toxicity and stability. organic-chemistry.org

To synthesize this compound, one could couple an organosilane like trimethoxy(3,5-difluorophenyl)silane with 1,4-dibromobenzene. The reaction requires a palladium catalyst, such as palladium(II) acetate, often in combination with a phosphine (B1218219) ligand like XPhos. nih.gov The Hiyama coupling has emerged as a viable alternative to other cross-coupling methods, particularly when avoiding the toxic metals used in Stille or the highly reactive organometallics of Kumada reactions. organic-chemistry.org

Table 4: Representative Conditions for Hiyama Coupling in Biaryl Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | 1,4-Dibromobenzene |

| Organosilane | Trimethoxy(3,5-difluorophenyl)silane |

| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) |

| Activator | TBAF or a base (e.g., NaOH) |

| Solvent | THF, Dioxane, or t-BuOH |

| Temperature | 80-120 °C |

Heck Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. wikipedia.orgorganic-chemistry.org The standard Heck reaction mechanism involves the substitution of a vinylic hydrogen with the organic group from the halide. diva-portal.org Therefore, it is not a direct method for coupling two aryl groups to form a biaryl like this compound.

The primary application of the Heck reaction is the synthesis of substituted alkenes. wikipedia.org While some variations and tandem reaction sequences involving Heck-type mechanisms can lead to more complex structures, the direct coupling of two different aryl halides is not a characteristic application of this reaction. nih.gov Biaryl synthesis is more efficiently achieved through the cross-coupling reactions discussed in the preceding sections (Negishi, Kumada, Stille, Hiyama, Suzuki).

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst. wikipedia.org

The fundamental transformation in a Sonogashira reaction is the formation of a C(sp²)-C(sp) bond, resulting in products like arylalkynes or enynes. wikipedia.org Consequently, this reaction is not a direct pathway for the synthesis of a biaryl compound such as this compound, which requires the formation of a C(sp²)-C(sp²) bond. While the resulting alkynes can be intermediates for further transformations, the Sonogashira coupling itself does not directly yield biaryl structures.

Oxidative Coupling and Homo-coupling Reactions

Oxidative coupling refers to a class of reactions where a carbon-carbon bond is formed between two C-H bonds or between a C-H bond and a C-M bond (where M is a metal) under oxidative conditions. In the context of biaryl synthesis, this can involve the direct coupling of two arene C-H bonds. For a compound like this compound, this could theoretically involve the oxidative coupling of 1-bromo-4-X-benzene and 1,3-difluorobenzene, though controlling regioselectivity would be a significant challenge.

Homo-coupling is a side reaction often observed in cross-coupling reactions, where two identical organometallic or halide partners couple to form a symmetrical biaryl. For example, in a Kumada coupling intended to produce an unsymmetrical biaryl, the homo-coupling of the Grignard reagent can lead to symmetrical byproducts. While generally undesirable, homo-coupling reactions can be optimized to produce symmetrical biaryls if that is the desired product. However, for the synthesis of an unsymmetrical molecule like this compound, these pathways are generally avoided rather than employed.

Oxidative Homocoupling of Arylboronic Acids

The oxidative homocoupling of arylboronic acids represents a direct method for synthesizing symmetrical biaryls. This reaction is often observed as a side reaction in Suzuki-Miyaura cross-coupling but can be optimized as the main pathway. The process typically involves a transition metal catalyst, most commonly palladium, and an oxidant to facilitate the coupling of two identical arylboronic acid molecules.

The reaction generally proceeds under mild conditions. For instance, various arylboronic acids can undergo homocoupling using catalysts like palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) in the presence of an oxidant. Common oxidants include air (O₂), sodium hypochlorite (NaClO), and silver salts. sci-hub.se The choice of base and solvent system is also crucial for achieving high yields. While organic solvents are often used, greener methodologies employing water have been developed. sci-hub.se

The proposed mechanism involves the formation of a Pd(II)-aryl intermediate, followed by a second transmetalation with another molecule of arylboronic acid to form a diaryl-Pd(II) species. Reductive elimination then yields the biphenyl product and a Pd(0) species, which is re-oxidized to Pd(II) by the oxidant to complete the catalytic cycle. Copper salts, such as CuCl, have also been shown to catalyze the homocoupling of arylboronic acids in air at room temperature, offering a more economical alternative to palladium. researchgate.netnih.gov

To synthesize a symmetrical biphenyl like 3,3',5,5'-tetrafluorobiphenyl, the corresponding 3,5-difluorophenylboronic acid would be subjected to these homocoupling conditions.

| Catalyst | Oxidant/Conditions | Substrate Example | Yield |

|---|---|---|---|

| Pd(OAc)₂ | Air, Base | Phenylboronic acid | High |

| PdCl₂ | Aqueous NaClO | Substituted Phenylboronic acids | Good to Excellent sci-hub.se |

| CuCl | Air, Room Temp, Methanol | Arylboronic acids | Good to Excellent researchgate.net |

| Porous Copper MOF | Base, O₂ | Arylboronic acids | High google.com |

Palladium-Mediated Radical Homo-coupling Pathways

An alternative to the purely ionic pathways described above are palladium-mediated homo-coupling reactions that proceed through radical intermediates. These methods typically start from aryl halides and utilize a palladium catalyst to generate aryl radicals, which then dimerize to form the biaryl product.

This type of reaction can be promoted by palladium nanoparticles, which serve as effective catalysts for the reductive homocoupling of aryl halides. researchgate.net The surface of the palladium catalyst plays a crucial role in these transformations. The reaction mechanism can involve single-electron transfer (SET) from a Pd(0) species to the aryl halide, generating an aryl radical and a Pd(I) species. acs.org Photoactivated palladium catalysis, using visible light, has also been shown to facilitate the formation of aryl radicals from aryl halides, leading to biaryl products. acs.orgnih.gov

These radical pathways are advantageous as they can often tolerate a wide range of functional groups. For example, the fluoride-mediated homocoupling of aryl iodides and bromides can be achieved using a Pd(0) catalyst, such as Pd(dba)₂, and a fluoride source like tetrabutylammonium fluoride (TBAF). researchgate.net This protocol is effective for both electron-rich and electron-poor aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Polyfluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those containing electron-withdrawing groups. wikipedia.org Polyfluorinated arenes, such as 1,3,5-trifluorobenzene or 1,3-difluorobenzene, are excellent substrates for SNAr because the highly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack. researchgate.net

In this strategy, the biphenyl bond is formed by the attack of an aryl nucleophile (e.g., an aryl Grignard or aryllithium reagent) on the polyfluorinated ring, displacing one of the fluoride ions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The rate-determining step is typically the initial nucleophilic attack. youtube.com

For the synthesis of a difluorobiphenyl derivative, an appropriate aryl metallic reagent would react with a polyfluorinated benzene (B151609) ring. The regioselectivity of the substitution is governed by the positions of the activating fluorine atoms, with attack often occurring at the para or ortho positions. While SNAr is traditionally favored for electron-poor arenes, recent advances using photoredox catalysis have enabled the nucleophilic defluorination of even unactivated (electron-neutral or electron-rich) fluoroarenes. nih.gov

Friedel-Crafts Alkylation and Arylation Approaches for Biphenyl Formation

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. nih.gov While most commonly used for alkylation and acylation, arylation reactions can also be employed to form biphenyls, although they are generally less efficient and prone to side reactions like polysubstitution.

In a Friedel-Crafts arylation, an aryl halide can be coupled with another aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid activates the aryl halide, facilitating the generation of an electrophilic species that then attacks the second arene. However, the formed biphenyl product is often more reactive than the starting arene, leading to the formation of polyarylated byproducts (e.g., terphenyls). electronicsandbooks.com

Friedel-Crafts acylation of biphenyl itself, followed by reduction, is a more controlled method to produce substituted biphenyls. researchgate.netelsevierpure.com For instance, acylating biphenyl with an acyl halide or anhydride predominantly yields the p-substituted product due to the directing effect of the phenyl group. elsevierpure.com This approach, however, builds upon a pre-existing biphenyl core rather than forming it. The direct arylation of a benzene ring to form a complex biphenyl is challenging and less common than cross-coupling methodologies. ijpcbs.com

Regioselective Functionalization of the Biphenyl System

Once the core biphenyl structure is assembled, subsequent reactions can be performed to introduce additional functional groups. The regioselectivity of these reactions is dictated by the electronic and steric effects of the substituents already present on the rings.

Directed Bromination of Difluorobiphenyl Intermediates

To synthesize this compound, one could start with a 3,5-difluorobiphenyl intermediate and introduce a bromine atom onto the unsubstituted phenyl ring. This is an electrophilic aromatic substitution reaction, where the regiochemical outcome is controlled by the directing effects of the 3,5-difluorophenyl substituent.

The difluorophenyl group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the ring to which it is attached. It directs incoming electrophiles to the ortho and para positions of the second ring. Due to steric hindrance from the adjacent phenyl ring, the para-position is strongly favored. Therefore, the bromination of 3,5-difluorobiphenyl is expected to yield primarily this compound.

Standard bromination conditions, such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS), can be employed for this transformation.

| Starting Material | Reagent | Expected Major Product | Controlling Factor |

|---|---|---|---|

| 3,5-Difluorobiphenyl | Br₂ / FeBr₃ | This compound | Ortho-, para-directing effect of the difluorophenyl group; steric hindrance favors para-substitution. |

| Biphenyl | Br₂ / FeBr₃ | 4-Bromobiphenyl | Ortho-, para-directing effect of the phenyl group; steric hindrance favors para-substitution. |

Selective Introduction of Fluorine Substituents on Aromatic Rings

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many valuable compounds. This can be achieved through several methods, primarily categorized as electrophilic or nucleophilic fluorination.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org Reagents containing a nitrogen-fluorine bond are the most common and practical for this purpose. wikipedia.org A widely used reagent is Selectfluor® (F-TEDA-BF₄), which can fluorinate a variety of nucleophilic substrates, including activated aromatic rings, under relatively mild conditions. acs.orgresearchgate.net The regioselectivity is governed by the directing effects of the existing substituents on the ring. For a 4-bromobiphenyl intermediate, the bromine and phenyl groups would direct the incoming fluorine.

Nucleophilic fluorination typically requires an activated aromatic ring with a good leaving group (like -NO₂ or -Cl) and a nucleophilic fluoride source (e.g., KF, CsF). The classic Balz-Schiemann reaction, involving the thermal decomposition of an aryldiazonium tetrafluoroborate salt, is another well-established method for introducing a single fluorine atom. Modern palladium-catalyzed methods have also been developed for the fluorination of arylboronic acids or aryl halides. nih.gov

Derivatization via Organolithium or Organomagnesium Reagents

The chemical reactivity of this compound can be harnessed for further molecular elaboration through the formation of organometallic intermediates. Organolithium and organomagnesium (Grignard) reagents are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com

The primary method for converting an aryl bromide like this compound into an organometallic reagent is through a halogen-metal exchange reaction.

Organolithium Reagents: Treatment of an aryl bromide with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) can lead to a rapid bromine-lithium exchange. wikipedia.orgorganicchemistrydata.org This process would convert this compound into the highly reactive 3',5'-difluoro-[1,1'-biphenyl]-4-yllithium. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.

Organomagnesium (Grignard) Reagents: Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal in an ether solvent. libretexts.orgmnstate.edu For this compound, this would involve reacting it with magnesium turnings in anhydrous THF or diethyl ether to produce (3',5'-difluoro-[1,1'-biphenyl]-4-yl)magnesium bromide. acs.org This Grignard reagent is also a potent nucleophile, although generally less reactive and more selective than its organolithium counterpart.

The table below summarizes potential derivatization reactions starting from the organometallic intermediates of this compound.

Table 1: Potential Derivatization Reactions

| Reagent Type | Intermediate | Electrophile | Resulting Functional Group |

|---|---|---|---|

| Organolithium | 3',5'-Difluoro-[1,1'-biphenyl]-4-yllithium | CO₂ then H₃O⁺ | -COOH (Carboxylic Acid) |

| Organolithium | 3',5'-Difluoro-[1,1'-biphenyl]-4-yllithium | DMF | -CHO (Aldehyde) |

| Organomagnesium | (3',5'-Difluoro-[1,1'-biphenyl]-4-yl)magnesium bromide | Formaldehyde | -CH₂OH (Hydroxymethyl) |

These derivatizations are crucial for building more complex molecules, where the 3',5'-difluorobiphenyl core is a key structural motif.

Control of Regioselectivity and Stereoselectivity in Biphenyl Synthesis

The synthesis of substituted biphenyls requires precise control over the connectivity of the two aryl rings (regioselectivity) and, in certain cases, the spatial orientation of substituents around the biphenyl axis (stereoselectivity).

Regioselectivity: The most powerful and widely used methods for the regioselective synthesis of unsymmetrical biphenyls are transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. gre.ac.uknih.govresearchgate.net To synthesize this compound with absolute regiochemical control, one would couple two specific building blocks.

The two primary Suzuki-Miyaura pathways are:

Reaction of 4-bromophenylboronic acid with 1-bromo-3,5-difluorobenzene.

Reaction of (3,5-difluorophenyl)boronic acid with 1,4-dibromobenzene.

In both cases, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) are used to facilitate the coupling. nih.govresearchgate.net The positions of the boronic acid (or its ester) and the halide on the starting materials dictate the final connectivity, ensuring the desired this compound isomer is formed exclusively.

Stereoselectivity: Stereoselectivity in biphenyl synthesis relates to the control of axial chirality, a phenomenon known as atropisomerism. pharmaguideline.com Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov This typically occurs in biphenyls that have bulky substituents at the ortho-positions (the positions adjacent to the bond connecting the two rings). pharmaguideline.com

The target molecule, this compound, lacks ortho-substituents and therefore does not exhibit atropisomerism. The rotation around its central carbon-carbon bond is rapid at room temperature.

However, in the synthesis of analogues that do contain ortho-substituents, controlling stereoselectivity is a significant challenge. Asymmetric synthesis methods are employed to produce one atropisomer in excess of the other. The development of enantioselective Suzuki-Miyaura couplings has been a major focus in this area. acs.orgacs.org These reactions utilize a palladium catalyst coordinated to a chiral ligand. The chiral environment created by the ligand influences the transition state of the reaction, favoring the formation of one enantiomer.

Table 2: Factors Influencing Stereoselectivity in Biphenyl Synthesis

| Factor | Description | Example |

|---|---|---|

| Bulky Ortho Groups | Large substituents at the positions next to the biphenyl linkage create a high energy barrier to rotation, allowing for the isolation of stable atropisomers. | 2,2',6,6'-tetramethylbiphenyl |

| Chiral Catalysts | In asymmetric cross-coupling reactions, a chiral ligand on the metal catalyst (e.g., Palladium) directs the formation of one atropisomer over the other. researchgate.net | Use of chiral phosphine ligands like (R)-BINAP. |

| Chiral Auxiliaries | A chiral group can be temporarily attached to one of the coupling partners to direct the stereochemical outcome of the bond formation. | Not as common as catalytic methods for biphenyls. |

| Kinetic Resolution | A racemic mixture of atropisomers is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing the other to be isolated. acs.orgresearchgate.net | Enzymatic kinetic resolution using lipases. |

The successful application of these strategies allows for the synthesis of enantiomerically pure atropisomeric biphenyls, which are of significant interest in fields such as materials science and medicinal chemistry. acs.org

Computational and Theoretical Investigations of 4 Bromo 3 ,5 Difluorobiphenyl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 4-Bromo-3',5'-difluorobiphenyl, DFT studies offer a detailed understanding of its fundamental properties.

Optimization of Molecular Geometry and Conformational Landscapes

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p), are utilized to determine the optimized ground state molecular geometry of halogenated biphenyls. scivisionpub.comresearchgate.net These theoretical models can be compared with experimental data, such as X-ray crystallography, to validate the computational results. For biphenyl (B1667301) derivatives, a key geometric parameter is the dihedral angle between the two phenyl rings, which significantly influences the molecule's conformation and properties. In the gas phase, biphenyl and its derivatives, like 4,4'-difluorobiphenyl (B165722), typically exhibit a twisted conformation with a dihedral angle of approximately 44°, while they can be planar in the solid state. up.ac.za The substitution pattern on the biphenyl core, particularly at the ortho positions, has a considerable impact on this dihedral angle. up.ac.za

For substituted biphenyls, DFT calculations can reveal deviations in bond lengths and angles compared to unsubstituted biphenyl, providing insights into the electronic effects of the substituents. scivisionpub.com The optimized geometry is crucial for subsequent calculations of other molecular properties.

Elucidation of Electronic Structure (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. tandfonline.com A smaller gap generally implies higher reactivity. For similar fluorinated biphenyl compounds, the introduction of fluorine atoms can lower both HOMO and LUMO energy levels, with the extent of this effect depending on the substitution pattern. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. scivisionpub.com In halogenated biphenyls, the MEP map can highlight the electrophilic and nucleophilic sites. scivisionpub.com Generally, halogen atoms exhibit electron-rich regions (colored red), indicating a propensity for electrophilic attack, while hydrogen atoms are in electron-poor regions (colored blue). scivisionpub.com

Table 1: Calculated Electronic Properties of a Related Fluorinated Biphenyl

| Property | Value (eV) |

| HOMO Energy | -6.007 |

| LUMO Energy | -2.709 |

| HOMO-LUMO Gap | 3.298 |

Note: Data is for a representative chlorinated and fluorinated cycloparaphenylene and is illustrative of the types of values obtained from DFT calculations. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org For molecules containing heavy atoms like bromine, relativistic effects can be significant and may require more advanced computational methods, such as four-component relativistic DFT, for accurate predictions. researchgate.net The choice of functional and basis set is critical for obtaining reliable results. rsc.org For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts. rsc.org

The prediction of ¹³C NMR chemical shifts for atoms directly bonded to heavy metals or halogens can be challenging. researchgate.netmdpi.com However, for carbon atoms not directly bonded to the heavy atom, simpler non-relativistic approaches can often provide reasonable accuracy. mdpi.com The chemical environment, including solvent effects, can also influence NMR chemical shifts, and these can be modeled using computational methods. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Analysis of Conformational Flexibility and Rotational Barriers around the Biphenyl Linkage

MD simulations can be employed to explore the conformational landscape of flexible molecules like this compound. nih.gov A key aspect of biphenyl dynamics is the rotation around the central carbon-carbon bond, which is associated with a rotational energy barrier. uzh.ch This barrier is influenced by the substituents on the phenyl rings. Electron-withdrawing groups can increase the rotational barrier by stabilizing the ground state conformation. uzh.ch

The conformational flexibility and the presence of different conformers (e.g., syn and anti forms in ortho-substituted biphenyls) can be investigated through MD simulations. These simulations can reveal the probability distribution of the dihedral angle between the phenyl rings, identifying the most stable conformations. researchgate.net

Investigation of Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can have a significant impact on the conformation and reactivity of a molecule. MD simulations are a powerful tool for studying these solvent effects explicitly. By simulating the molecule in a box of solvent molecules, it is possible to observe how the solvent influences the conformational preferences and dynamics of the solute. mdpi.com

For instance, the polarity of the solvent can affect the relative stability of different conformers and influence reaction pathways. nih.gov MD simulations can also be used to calculate properties like the binding free energy of a molecule to a receptor, which is crucial in drug design, and to understand how temperature and solvent affect these interactions. mdpi.com

Quantum Chemical Calculations for Reaction Mechanisms

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed for the synthesis of biphenyl derivatives. wikipedia.org Computational studies, often using Density Functional Theory (DFT), are crucial for understanding the mechanisms of these reactions. acs.orgresearchgate.net

For a molecule like this compound, the key steps in a cross-coupling reaction, such as a Suzuki-Miyaura coupling, involve:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of this compound.

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center. acs.org

Reductive Elimination: The final step where the new carbon-carbon bond is formed, regenerating the palladium catalyst. nih.gov

Transition state analysis via quantum chemical calculations helps to determine the energy barriers associated with each of these elementary steps. This analysis can predict the feasibility of a reaction under specific conditions and provide insights into the factors that control selectivity. For instance, in related fluorinated biphenyl systems, computational studies have shown that the π-orbital overlap at the exocyclic C–C bond influences coupling mechanisms involving fluorine.

Recent DFT studies on related palladium-catalyzed cross-coupling reactions have modeled the intermediates and species likely involved in the activation of the catalyst. acs.org These calculations can rationalize experimental observations and predict the feasibility of reaction pathways at different temperatures. acs.org The choice of functional and basis set in these DFT calculations, such as B3LYP with various basis sets, is critical for obtaining reliable results. acs.orgmdpi.comresearchgate.net

Energetic profiling of the entire catalytic cycle provides a comprehensive understanding of the reaction mechanism. By calculating the relative energies of all intermediates and transition states, a detailed reaction coordinate diagram can be constructed. msuniv.ac.in This diagram reveals the rate-determining step of the reaction and can highlight potential side reactions or catalyst deactivation pathways.

For the cross-coupling of this compound, computational studies can model the structures and energies of key intermediates, such as the oxidative addition product, the transmetalation intermediate, and the species leading to reductive elimination. DFT calculations have been successfully used to model the reaction pathway for the generation of cross-coupled products from similar bromo-fluoro-aromatic compounds. acs.org These studies often employ implicit solvent models to better represent the reaction conditions. acs.org

Table 1: Representative Theoretical Data for Halogenated Biphenyls

| Property | Computational Method | Finding | Reference |

| Ionization Potentials | B3LYP/6-311+G(2d,2p) | Calculated for various polychlorinated biphenyls, showing dependence on substitution pattern. | researchgate.net |

| Electron Affinities | B3LYP/6-311+G(2d,2p) | Positive values obtained for selected PCBs, with non-ortho congeners having higher values. | researchgate.net |

| C-Br Bond Lengths | B3LYP/6-31+G(d) | Calculated values for polybrominated diphenyl ethers show good agreement with experimental data. | mdpi.com |

| Dihedral Angles | X-ray Diffraction & NMR | The torsion angle between phenyl rings in 2,2'-difluorobiphenyl (B165479) is approximately 52-58 degrees in the solid state. | researchgate.net |

| Reaction Pathway Energies | DFT (B3LYP/def2svp) | Modeled for a Suzuki-Miyaura reaction, showing the feasibility of the proposed catalytic cycle at room temperature. | acs.org |

Theoretical Aspects of Structure-Property Relationships in Halogenated Biphenyls

Theoretical studies are essential for understanding the relationship between the molecular structure of halogenated biphenyls and their physicochemical properties and reactivity. These studies often employ quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. pjoes.comnih.gov

For halogenated biphenyls, key structural features that influence their properties include:

Number and Position of Halogen Atoms: The degree and pattern of halogenation significantly affect the molecule's electronic properties, lipophilicity, and steric profile. In polychlorinated biphenyls (PCBs), the number and position of chlorine atoms are known to correlate with their toxicity. nih.gov

Polarizability: The net polarizability of the molecule, influenced by the type and position of halogens, plays a role in its binding affinity to receptors. nih.gov

Theoretical models like the Comparative Molecular Field Analysis (CoMFA) can be used to build 3D-QSAR models that relate the steric and electrostatic fields of the molecules to their activity. pjoes.com Such models have been applied to polyhalogenated biphenyls to predict their environmental persistence and biological activity. pjoes.com

Furthermore, DFT calculations can provide insights into the electronic structure of these compounds, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com These parameters are related to the molecule's reactivity, with the HOMO energy correlating with its ability to donate electrons and the LUMO energy with its ability to accept electrons. researchgate.net

In essence, theoretical investigations provide a powerful framework for predicting the properties and reactivity of this compound and other halogenated biphenyls, guiding synthetic efforts and helping to understand their behavior in various chemical and biological systems.

Reactivity and Chemical Transformations of 4 Bromo 3 ,5 Difluorobiphenyl

Reactions Involving the Bromine Atom

The bromine atom on the biphenyl (B1667301) scaffold is the most common site for synthetic modification. Its comparatively weaker carbon-halogen bond strength (versus C-F) makes it a prime target for substitution and coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 4-Bromo-3',5'-difluorobiphenyl is challenging due to the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

However, metal-catalyzed nucleophilic substitution, such as the Ullmann condensation, provides a viable pathway. In this type of reaction, a copper catalyst facilitates the coupling of the aryl bromide with a nucleophile. While specific examples for this compound are not extensively documented in the literature, related transformations on similar substrates, such as the reaction of 4-bromo-3-nitroacetophenone with p-fluoroiodobenzene under Ullmann conditions, demonstrate the feasibility of this approach for forming C-C bonds. prepchem.comgoogleapis.com Similarly, copper-catalyzed coupling with amines or alkoxides could be employed to replace the bromine atom.

Participation in Cross-Coupling Reactions as an Electrophilic Partner

The bromine atom makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for this compound, coupling the aryl bromide with an organoboron reagent (like a boronic acid or ester). It is a powerful method for synthesizing more complex biaryl structures and other substituted derivatives. The reaction is typically catalyzed by a palladium complex with a suitable ligand and requires a base.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80–110 | 60–90 | |

| (4-Cyclopentylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Water | 40–72 | 98 |

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. It is a key method for synthesizing arylamines. The choice of ligand and base is critical for achieving high yields.

Other Cross-Coupling Reactions: The C-Br bond can also participate in other palladium-catalyzed reactions such as the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes), providing versatile routes to a wide range of functionalized biphenyls.

Radical Reactions of the Carbon-Bromine Bond

Reactions involving the homolytic cleavage of the carbon-bromine bond in this compound are less common than its ionic transformations. Aryl bromides are generally stable and require specific conditions, such as UV photolysis or the use of radical initiators, to induce radical reactions. While there is limited specific literature on radical reactions for this particular molecule, general principles suggest that a 4-biphenylyl radical could be formed. This reactive intermediate could then participate in various processes, including hydrogen atom abstraction or addition to unsaturated systems. For instance, radical bromination using N-bromosuccinimide (NBS) is a standard method to introduce bromine atoms onto benzylic positions, but reactions of the aryl C-Br bond itself require more targeted conditions. vulcanchem.com

Reactions Involving the Fluorine Atoms

Directed Ortho Metalation (DoM) Strategies

The fluorine atom can function as a weak Directed Metalation Group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. nih.govacs.orgunblog.frnih.gov This forms a lithiated intermediate that can be trapped by various electrophiles.

In the case of this compound, the two fluorine atoms on one ring direct the metalation to the C-4' position. Research on the closely related compound 4'-cyclopentyl-3,5-difluorobiphenyl has shown that ortho-lithiation with n-butyllithium occurs selectively at the position between the two fluorine atoms. acs.org This reaction can be performed efficiently at temperatures around -20 °C in a continuous-flow system, which offers significant advantages over traditional batch reactions that often require cryogenic temperatures (e.g., -78 °C). acs.org The resulting aryllithium species can then react with an electrophile, such as an aldehyde or a source of "CF₂Br", to introduce new functional groups.

| Substrate | Base | Temperature (°C) | Intermediate | Electrophile | Product | Reference |

|---|---|---|---|---|---|---|

| 4'-Cyclopentyl-3,5-difluorobiphenyl | n-BuLi | -20 | 4'-Cyclopentyl-3,5-difluoro-4-lithiobiphenyl | CBr₂F₂ | 4-(Bromodifluoromethyl)-4'-cyclopentyl-3,5-difluorobiphenyl | acs.org |

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorine Centers

Nucleophilic aromatic substitution of an aryl fluoride (B91410) (SNAr) is a significant reaction for polyfluoroarenes. nih.gov For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group (fluorine). libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. stackexchange.commsuniv.ac.in

In this compound, the biphenyl system itself does not provide sufficient activation for the fluorine atoms to be readily displaced by common nucleophiles. However, the high electronegativity of fluorine makes it a surprisingly effective leaving group in SNAr contexts because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal. libretexts.orgstackexchange.com Therefore, under forcing conditions or with very potent nucleophiles, substitution of one or both fluorine atoms could potentially be achieved. Furthermore, studies on other fluorinated aromatics have shown that selective C-F bond activation in the presence of other halogens like bromine is possible, suggesting that carefully chosen conditions could favor reaction at the C-F sites over the C-Br site. rsc.org

Chemical Modifications of the Biphenyl Core

The biphenyl scaffold of this compound allows for a range of chemical modifications. These transformations can target the unsubstituted positions on the aromatic rings or involve the carbon-bromine bond, offering pathways to more complex derivatives.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the π-system of the benzene (B151609) ring to form a positively charged carbocation intermediate known as an arenium ion. libretexts.org Subsequent deprotonation restores the aromaticity, yielding the substituted product. libretexts.org

For this compound, the two aromatic rings exhibit different reactivities towards electrophiles. The 4-bromophenyl ring is deactivated by the electron-withdrawing inductive effect of the bromine atom. Similarly, the 3',5'-difluorophenyl ring is strongly deactivated by the inductive effects of two fluorine atoms. Generally, the deactivating effect of two fluorine atoms is greater than that of a single bromine atom, rendering the brominated ring more susceptible to electrophilic attack.

Both bromine and fluorine are ortho, para-directing substituents due to their ability to donate lone-pair electrons through resonance, which helps to stabilize the arenium ion intermediate. masterorganicchemistry.com In this compound, the para-position of the brominated ring is occupied by the biphenyl linkage. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the bromine atom (C-3 and C-5). While substitution on the difluorinated ring is possible, it would require more forcing conditions.

A summary of potential electrophilic aromatic substitution reactions and their predicted products is presented below.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-nitro-3',5'-difluorobiphenyl |

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-3',5'-difluorobiphenyl |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Bromo-3',5'-difluoro-[1,1'-biphenyl]-4-yl)ethan-1-one |

The bromine atom in this compound provides a reactive handle for metal-halogen exchange reactions. Treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C), is expected to result in a clean and selective bromine-lithium exchange to form the highly reactive organolithium intermediate, (3',5'-difluoro-[1,1'-biphenyl]-4-yl)lithium. nih.govpsu.edu This selectivity arises because the carbon-bromine bond is significantly more polarized and labile compared to the aromatic C-H and C-F bonds. psu.edu

The resulting aryllithium species is a potent nucleophile and can be trapped by a wide variety of electrophiles in what is known as a quenching reaction. This two-step sequence provides a powerful method for introducing a diverse array of functional groups at the 4-position of the biphenyl system, replacing the original bromine atom.

The table below illustrates several potential quenching reactions for the lithiated intermediate.

| Quenching Electrophile | Reagent Example | Resulting Functional Group | Product Name Example |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid | 3',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary Alcohol | 1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethan-1-ol |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol | 2-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)propan-2-ol |

| Formamide | N,N-Dimethylformamide (DMF) | Aldehyde | 3',5'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl Group | 4-Methyl-3',5'-difluorobiphenyl |

Influence of Substituents on Reaction Kinetics and Selectivity

The nature and position of the halogen substituents on the biphenyl core exert profound control over the rate (kinetics) and outcome (selectivity) of chemical reactions.

In electrophilic aromatic substitution, the substituents primarily influence the stability of the arenium ion intermediate.

Kinetics: Both the bromine and the two fluorine atoms are deactivating groups due to their strong electron-withdrawing inductive effects (-I). They decrease the electron density of the aromatic rings, making them less nucleophilic and thus slowing the rate of reaction compared to unsubstituted benzene. The cumulative deactivating effect of two fluorine atoms makes the 3',5'-difluorophenyl ring significantly less reactive than the 4-bromophenyl ring.

Selectivity: The regioselectivity of EAS is governed by the resonance effects (+R) of the halogen substituents. Despite their inductive withdrawal, the halogens can donate a lone pair of electrons via resonance, which preferentially stabilizes the positive charge of the arenium intermediate when the electrophile attacks at the ortho or para positions. This leads to ortho, para-direction. In this compound, the kinetic and thermodynamic control favors substitution on the less deactivated 4-bromophenyl ring, specifically at the positions ortho to the bromine (C-3 and C-5).

In lithiation reactions, the influence of the substituents is different.

Kinetics: The rate of halogen-metal exchange is dependent on the temperature and solvent system. researchgate.net The reaction is typically fast, even at very low temperatures like -78 °C, to prevent side reactions. researchgate.net

Selectivity: The reaction exhibits high regioselectivity. The primary site of reaction with n-butyllithium is the carbon-bromine bond. Halogen-metal exchange is much more facile than the deprotonation of an aromatic C-H bond (metalation) or the cleavage of a C-F bond. This inherent reactivity difference ensures that the formation of (3',5'-difluoro-[1,1'-biphenyl]-4-yl)lithium is the overwhelmingly favored pathway.

Derivatives and Analogues of 4 Bromo 3 ,5 Difluorobiphenyl

Synthesis and Characterization of Functionalized Derivatives

The functionalization of the 4-bromo-3',5'-difluorobiphenyl core is primarily achieved through reactions targeting either the bromine atom or the aromatic rings. These modifications allow for the systematic introduction of new substituents, leading to compounds with tailored characteristics.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

The introduction of alkyl, aryl, and heteroaryl groups onto the biphenyl (B1667301) scaffold is a key strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov The general mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

For instance, the Suzuki reaction can be employed to couple this compound with various boronic acids or their esters, leading to the formation of new carbon-carbon bonds and the introduction of the desired moieties. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. The use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling process. nih.gov

Similarly, other cross-coupling methods like the Stille coupling, which utilizes organotin reagents, can also be employed for the synthesis of these derivatives. nih.gov The choice of synthetic route often depends on the availability of starting materials and the desired functional group tolerance. The introduction of these moieties can significantly impact the electronic and steric properties of the parent molecule.

Formation of Chalcones and Pyrimidine-Containing Derivatives

The biphenyl structure can be elaborated to form more complex derivatives, including chalcones and pyrimidines, which are known for their diverse biological activities. nih.govorientjchem.org

Chalcones , or 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an appropriate aryl ketone with an aromatic aldehyde in the presence of an acid or base catalyst. acs.orgjocpr.com In the context of this compound, a common synthetic route involves the preparation of an acetophenone (B1666503) derivative, such as 1-(3',5'-difluorobiphenyl-4-yl)ethanone, which can then be condensed with various substituted benzaldehydes. nih.govresearchgate.net This reaction is often carried out using a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.goveijppr.com Solvent-free grinding techniques have also been reported as an eco-friendly alternative for chalcone (B49325) synthesis. researchgate.net

The general reaction for the formation of chalcones from a biphenyl ketone is depicted below:

An aryl ketone is treated with an aromatic aldehyde in the presence of a base. nih.gov

The reaction proceeds via an aldol (B89426) condensation mechanism. jocpr.com

The resulting α,β-unsaturated ketone is the chalcone derivative. acs.org

Pyrimidine (B1678525) derivatives can be synthesized from chalcones or by constructing the pyrimidine ring from acyclic precursors. bu.edu.eg A widely used method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg For example, a chalcone derived from this compound can be reacted with guanidine hydrochloride in the presence of a base to yield a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine. bu.edu.eg The synthesis of pyrimidine derivatives often involves cyclization reactions that form the heterocyclic ring. orientjchem.org

Incorporation into Larger Molecular Architectures and Polymers

The bifunctional nature of this compound and its derivatives makes them valuable building blocks for the synthesis of larger molecular architectures and polymers. The presence of the bromine atom and the potential for further functionalization on the aromatic rings allows for their incorporation into polymeric chains through various polymerization techniques.

For example, dihalo-biphenyl derivatives can serve as monomers in polycondensation reactions. Suzuki polymerization, a type of polycondensation utilizing the Suzuki coupling reaction, is a powerful method for creating conjugated polymers. whiterose.ac.ukwhiterose.ac.uk In this process, a di-boronic acid or ester monomer is reacted with a di-halo monomer in the presence of a palladium catalyst. By designing appropriate monomers based on the this compound scaffold, it is possible to synthesize poly(arylene)s and other conjugated polymers. wright.edu

The properties of the resulting polymers, such as their electronic band gap, solubility, and thermal stability, are highly dependent on the structure of the monomeric units. whiterose.ac.uk The introduction of fluorine atoms, as in the case of the 3',5'-difluoro substitution, is known to influence the polymer's electronic properties and intermolecular interactions. whiterose.ac.ukresearchgate.net These polymers are investigated for applications in organic electronics, such as organic photovoltaics and light-emitting diodes. whiterose.ac.uk

Elucidation of Structure-Reactivity Relationships in Functionalized Analogues

The systematic functionalization of the this compound core allows for a detailed investigation of structure-reactivity relationships. By introducing different substituents at various positions, one can modulate the electronic and steric environment of the molecule and observe the resulting changes in its chemical reactivity.

The fluorine atoms at the 3' and 5' positions exert a strong electron-withdrawing effect through induction, which can influence the reactivity of the entire biphenyl system. For example, in palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the fluorinated ring can affect the rate of oxidative addition and transmetalation steps. acs.org

The position of the bromine atom at the 4-position provides a reactive site for a variety of transformations. The reactivity of this C-Br bond can be influenced by substituents on both aromatic rings. Electron-donating groups would be expected to increase the electron density on the biphenyl system, potentially facilitating electrophilic aromatic substitution reactions, while electron-withdrawing groups would have the opposite effect.

Advanced and Iterative Synthetic Strategies for Complex Biphenyl Analogues

The synthesis of complex biphenyl analogues often requires multi-step and sometimes iterative strategies to build up the desired molecular architecture. Modern synthetic methodologies, including advanced cross-coupling techniques and chemo-enzymatic approaches, are being explored to enhance efficiency and selectivity. oup.com

Iterative cross-coupling strategies can be employed for the controlled, step-wise synthesis of oligo- and poly-arylenes. This involves a repeating sequence of a cross-coupling reaction to add a new aryl unit, followed by a deprotection or functional group transformation step to prepare the molecule for the next coupling reaction.

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. oup.com While not specifically detailed for this compound in the provided context, this approach offers a powerful platform for the enantioselective synthesis of complex chiral molecules. For instance, enzymes could be used for the stereoselective reduction of a ketone or the hydrolysis of an ester in a functionalized biphenyl derivative.

Biomimetic strategies, which draw inspiration from biosynthetic pathways in nature, can also guide the design of synthetic routes to complex natural product-like molecules. oup.com This can involve tandem reactions and catalytic cascades to build molecular complexity in a highly efficient manner.

The development of new catalysts and reagents is also crucial for advancing the synthesis of complex biphenyl analogues. For example, the use of highly active and selective catalysts for C-H activation and functionalization could provide more direct and atom-economical routes to substituted biphenyls, avoiding the need for pre-functionalized starting materials. uni-muenchen.de

Conclusion and Future Research Directions

Summary of the Current Academic Research Landscape for 4-Bromo-3',5'-difluorobiphenyl

This compound (CAS Number: 204776-95-4) is primarily recognized in the scientific literature as a valuable synthetic intermediate or building block. bldpharm.comreagentia.eufluorochem.co.uk Its bifunctional nature, featuring a bromine atom on one phenyl ring and a 3,5-difluoro substitution pattern on the other, makes it a versatile precursor for the construction of more complex molecular architectures.

The academic research landscape for this specific compound is largely centered on its synthesis and its role as a precursor, particularly in the development of liquid crystals and potentially in medicinal chemistry. The synthesis of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. acs.org This reaction typically involves the coupling of a 4-bromophenyl derivative with a 3,5-difluorophenyl derivative. The choice of starting materials can vary, as illustrated in the table below, which outlines a plausible synthetic route based on established methodologies for similar compounds.

Table 1: Plausible Suzuki-Miyaura Coupling Routes for the Synthesis of this compound

| Route | 4-Bromophenyl Reactant | 3,5-Difluorophenyl Reactant | Catalyst/Base System (Typical) |

| 1 | 4-Bromophenylboronic acid | 1-Bromo-3,5-difluorobenzene | Pd(PPh₃)₄ / Na₂CO₃ |

| 2 | 1-Bromo-4-iodobenzene | (3,5-Difluorophenyl)boronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand / K₂CO₃ |

The primary application suggested by the structural motifs of this compound is in the field of liquid crystals. google.comlookchem.comtandfonline.com The incorporation of fluorine atoms into the biphenyl (B1667301) core is a well-established strategy to modulate the physical properties of liquid crystal materials, such as their dielectric anisotropy and melting points. rsc.orggoogle.com The 3,5-difluoro substitution pattern is particularly noted for its influence on these properties, making derivatives of this compound attractive for use in advanced display technologies. For instance, related difluorobiphenyl compounds are key components in ferroelectric liquid crystal mixtures. tandfonline.com

While direct biological studies on this compound are not widely published, its structural components are present in molecules of medicinal interest. The biphenyl scaffold is a common feature in many pharmaceutical drugs, and fluorine substitution is a known tactic to enhance metabolic stability and binding affinity. ontosight.aiijaerd.orgijsdr.org Derivatives of fluorinated biphenyls have been investigated for a range of bioactivities, including as anti-inflammatory agents. ijsdr.org

Identification of Emerging Trends and Unaddressed Challenges in Fluorobiphenyl Chemistry

The broader field of fluorobiphenyl chemistry, which provides the context for this compound, is characterized by several key trends and persistent challenges.

Emerging Trends:

Advanced Materials Synthesis: A major trend is the use of fluorinated biphenyls as building blocks for high-performance polymers, organic light-emitting diodes (OLEDs), and other organic electronic materials. guidechem.com The electron-withdrawing nature of fluorine atoms can significantly alter the electronic properties and stability of these materials.

Medicinal Chemistry and Agrochemicals: The strategic incorporation of fluorine continues to be a powerful tool in drug discovery. Fluorinated biphenyls are explored for their potential as enzyme inhibitors, receptor modulators, and other therapeutic agents due to the unique electronic effects and metabolic stability conferred by fluorine. ijaerd.orgmdpi.com

Sustainable Chemistry: There is a growing emphasis on developing more efficient and environmentally benign synthetic methods. This includes the use of water as a solvent for coupling reactions and the development of more robust and reusable catalysts. rsc.org

Unaddressed Challenges:

Regioselective Synthesis: A significant hurdle in the synthesis of polysubstituted biphenyls is achieving high regioselectivity. beilstein-journals.org When multiple reaction sites are available on the aromatic rings, controlling the precise location of incoming functional groups can be difficult, often leading to mixtures of isomers that are challenging to separate. This is particularly relevant for creating complex, multi-substituted fluorobiphenyls.

Synthesis of Highly Fluorinated Systems: The synthesis of biphenyls with a high degree of fluorination on both rings remains a challenge. acs.org The electron-poor nature of highly fluorinated substrates can render standard coupling reactions, like the Suzuki-Miyaura coupling, less efficient, requiring specialized ligands and harsher reaction conditions. acs.org

Understanding Structure-Property Relationships: While it is generally known that fluorination impacts molecular properties, predicting the precise effects of different fluorination patterns on crystal packing, mesophase behavior in liquid crystals, and biological activity is still an area of active research. A deeper, more predictive understanding would accelerate the rational design of new functional molecules.

Proposed Avenues for Future Scholarly Investigations involving this compound

The unique structure of this compound presents several compelling avenues for future research, building upon the current trends and addressing existing challenges in fluorobiphenyl chemistry.

Elaboration into Advanced Liquid Crystal Materials: The bromine atom on the 4-position serves as a versatile handle for further synthetic transformations. Future studies could focus on using this site for subsequent cross-coupling reactions to introduce a variety of terminal groups (e.g., alkyl chains, cyano groups, or other cyclic structures). This would generate a library of novel liquid crystal candidates based on the 3',5'-difluorobiphenyl core, allowing for a systematic investigation of how these terminal groups, in concert with the difluoro substitution, influence mesophase behavior and electro-optical properties.

Development of Novel Organic Electronic Materials: The this compound unit could be polymerized or used to construct larger, conjugated systems for applications in organic electronics. For example, it could serve as a monomer in the synthesis of novel polymers for OLEDs or organic photovoltaics (OPVs). Research in this area would explore how the specific substitution pattern influences the photophysical properties, charge transport characteristics, and device performance of the resulting materials.